3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride
Description
Properties
IUPAC Name |
3-oxo-3-piperazin-1-ylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-2-1-7(11)10-5-3-9-4-6-10;/h9H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNLENITWHTTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-17-1 | |
| Record name | 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach involves the nucleophilic substitution reaction of piperazine with cyanoacetic acid derivatives under controlled conditions. This typically occurs in the presence of a suitable solvent and catalyst, facilitating the formation of the target compound as its hydrochloride salt to enhance solubility and stability.
- Reactants: Piperazine + Cyanoacetic acid derivative (e.g., ethyl cyanoacetate or cyanoacetic acid hydrazide)
- Solvent: Ethanol or toluene
- Catalyst: Piperidine or acid catalysts
- Temperature: 0–5 °C for initial condensation, followed by reflux conditions for completion
- Duration: Approximately 2 hours or as optimized
- Isolation: Recrystallization from ethanol or water to obtain pure hydrochloride salt
This method leverages mild conditions to preserve functional groups and achieve high yields.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Toluene | Polar solvents favor reaction progress |
| Catalyst | Piperidine (base) or acid catalysts | Enhances condensation efficiency |
| Temperature | 0–5 °C initially, then reflux (~78 °C for EtOH) | Controls reaction rate and selectivity |
| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |
| Molar Ratios | Piperazine: Cyanoacetic derivative = 1:1.1 | Slight excess of nitrile precursor |
| Work-up | Neutralization, solvent evaporation, recrystallization | Purification step to isolate product |
Mechanistic Insights
The synthesis proceeds via nucleophilic attack of the secondary amine nitrogen of piperazine on the electrophilic carbonyl carbon of the cyanoacetic acid derivative. This leads to the formation of an amide intermediate, which upon cyclization and salt formation with hydrochloric acid, yields the hydrochloride salt of 3-oxo-3-(piperazin-1-yl)propanenitrile.
Purification and Characterization
Purification is commonly achieved by recrystallization from ethanol or water, exploiting the hydrochloride salt’s enhanced aqueous solubility.
- Infrared (IR) Spectroscopy: Characteristic nitrile stretch near 2200 cm⁻¹; carbonyl (ketone) stretch around 1700 cm⁻¹
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows piperazine ring protons at δ 2.5–3.5 ppm
- ^13C NMR confirms ketone carbonyl near 170 ppm and nitrile carbon signals
- Mass Spectrometry (MS): Molecular ion peak consistent with C₇H₁₁ClN₃O (approx. 202.6 g/mol)
- X-ray Crystallography: Confirms molecular geometry, bond lengths, and salt formation
Comparative Analysis with Related Compounds
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Notes |
|---|---|---|---|---|
| 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride | Piperazine + HCl | C₇H₁₁N₃O·HCl | 189.65 | Target compound; hydrochloride salt improves solubility |
| 3-Oxo-3-piperidin-1-yl-propanenitrile | Piperidine | C₈H₁₂N₂O | 152.20 | Neutral analog |
| 2-Cyano-N-cyclohexyl-acetamide | Cyclohexylamide | C₉H₁₄N₂O | 166.22 | Amide derivative |
| N-Benzyl-2-cyano-acetamide | Benzylamide | C₁₀H₁₀N₂O | 174.20 | Aromatic substituent |
The hydrochloride salt form of the target compound exhibits superior water solubility compared to neutral analogs, which is advantageous for pharmaceutical applications.
Advanced Synthetic Strategies and Research Findings
Recent advances in synthetic methodology, such as iron porphyrin-catalyzed amination and nitrene insertion reactions, have expanded the toolbox for constructing nitrogen-containing heterocycles, though direct application to this compound’s synthesis remains to be fully explored.
- Use of mild bases and low temperatures to control side reactions and improve yield
- Employing catalytic systems to enhance reaction rates and selectivity
- Optimization of recrystallization solvents to maximize purity and yield
- Computational modeling (DFT) to predict reactivity and optimize synthetic routes
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Materials | Piperazine and cyanoacetic acid derivatives | Commercially available, high purity |
| Reaction Setup | Dissolve reactants in ethanol or toluene | Use inert atmosphere if necessary |
| Catalyst Addition | Add piperidine or acid catalyst | Facilitates condensation |
| Temperature Control | Initial 0–5 °C, then reflux | Ensures controlled reaction kinetics |
| Reaction Monitoring | TLC, HPLC | Confirm product formation |
| Work-up | Neutralization, solvent removal | Prepare for purification |
| Purification | Recrystallization from ethanol or water | Obtain pure hydrochloride salt |
| Characterization | IR, NMR, MS, X-ray crystallography | Confirm structure and purity |
Chemical Reactions Analysis
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride | Piperazine (N-heterocycle) + HCl | C₇H₁₁N₃O·HCl | 189.65 |
| 3-Oxo-3-piperidin-1-yl-propanenitrile (3b) | Piperidine | C₈H₁₂N₂O | 152.20 |
| 2-Cyano-N-cyclohexyl-acetamide (3c) | Cyclohexylamide | C₉H₁₄N₂O | 166.22 |
| N-Benzyl-2-cyano-acetamide (3d) | Benzylamide | C₁₀H₁₀N₂O | 174.20 |
Key Observations:
- Piperazine vs. The hydrochloride salt further increases polarity compared to the neutral piperidine analog .
- Nitrile vs. Amide (3c, 3d): The nitrile group in the target compound offers distinct electronic properties compared to amide derivatives. Nitriles are more electron-deficient, favoring nucleophilic additions or interactions with enzymatic active sites.
Physical and Crystallographic Properties
Crystallographic data for 3-oxo-3-(piperidin-1-yl)propanenitrile (3b) reveal a monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.7106 Å, b = 8.9468 Å, c = 9.8487 Å, β = 101.425°, and density 1.205 Mg/m³ .
Solubility Trends:
- The hydrochloride salt of the target compound is expected to exhibit higher water solubility than neutral analogs like 3b or 3c due to ionic character.
- Aromatic substituents (e.g., benzyl in 3d) may reduce aqueous solubility but enhance lipid membrane permeability.
Biological Activity
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride, with the chemical formula CHClNO, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways. For instance, studies suggest that compounds with piperazine moieties often exhibit significant interactions with neurotransmitter receptors, which could lead to diverse pharmacological effects such as anxiolytic or antidepressant activities .
Structure-Activity Relationship (SAR)
The structural features of 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride play a crucial role in determining its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to target receptors due to its basic nature and ability to form hydrogen bonds. |
| Carbonyl Group | Increases reactivity and potential for interaction with nucleophiles in biological systems. |
| Nitrile Group | May contribute to the compound's overall polarity and solubility, affecting bioavailability. |
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various pathogens and in different biological assays. Here are some key findings:
Antimicrobial Activity
Research indicates that 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound demonstrates a dose-dependent increase in membrane permeability and depolarization, leading to cell lysis and death .
Cytotoxicity Assays
In vitro cytotoxicity assays have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Case Studies
- Study on Antimicrobial Effects : A study conducted on Pseudomonas aeruginosa revealed that treatment with 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride resulted in significant morphological changes in bacterial cells, including deformation and rupture. This was correlated with increased leakage of intracellular components, indicating effective disruption of the bacterial membrane .
- Cytotoxicity Evaluation : In a cytotoxicity evaluation against human cancer cell lines, the compound exhibited an IC value of approximately 25 µM, indicating potential as an anticancer agent. Further investigations showed that apoptosis was mediated through the intrinsic pathway, supported by increased levels of pro-apoptotic proteins .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperazine derivatives and cyanoacetamide intermediates under controlled conditions. Key steps include:
- Reagent selection : Use of ethyl cyanoacetate or cyanoacetic acid hydrazide as nitrile-group precursors.
- Reaction optimization : Temperature control (e.g., reflux in toluene or ethanol) and acid catalysis to enhance yield .
- Purification : Recrystallization from solvents like water or ethanol to achieve high purity.
- Characterization : Employ IR spectroscopy (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (piperazine ring protons at δ 2.5–3.5 ppm, ketone carbonyl at ~170 ppm), and mass spectrometry (molecular ion peak for C₇H₁₁ClN₄O at ~202.6 g/mol) .
Q. How can X-ray crystallography aid in structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction resolves the 3D arrangement of the molecule, confirming bond lengths, angles, and hydrogen bonding. For example:
- Crystallization : Grow crystals via slow evaporation in polar solvents (e.g., methanol).
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
- Refinement : SHELXL software refines the structure, revealing piperazine ring puckering and hydrochloride counterion interactions .
- Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in sealed containers at 2–8°C to prevent degradation.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT setup : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron transfer potential.
- Docking studies : Simulate binding to dopamine D₂ or serotonin 5-HT₂A receptors using AutoDock Vina. Analyze binding affinities (ΔG values) to prioritize derivatives for synthesis .
- Validation : Correlate computational predictions with experimental IC₅₀ values from receptor-binding assays .
Q. What reaction mechanisms govern the compound’s transformation into bioactive derivatives?
- Methodological Answer :
- Nucleophilic substitution : Piperazine’s secondary amine reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives.
- Oxidation : Ketone groups can be oxidized to carboxylic acids using KMnO₄ under acidic conditions.
- Cyanohydrin formation : Nitrile group participates in Strecker-like reactions with aldehydes to generate α-aminonitrile derivatives .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via column chromatography .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. CNS effects)?
- Methodological Answer :
- Assay standardization : Use consistent strains (e.g., S. aureus ATCC 25923) and growth media (Mueller-Hinton agar) for antimicrobial tests.
- Dose-response curves : Compare MIC values across studies, adjusting for solvent effects (e.g., DMSO concentration ≤1%).
- Target specificity : Perform receptor-binding assays (e.g., radioligand displacement) to differentiate antimicrobial (cell wall disruption) vs. CNS (dopamine antagonism) mechanisms .
Q. What strategies optimize the synthesis of structurally modified derivatives for SAR studies?
- Methodological Answer :
- Scaffold modification : Introduce substituents (e.g., halogen, methyl groups) at the piperazine N-atoms or ketone position.
- Parallel synthesis : Use combinatorial chemistry to generate libraries of analogs (e.g., 3-oxo-3-(4-methylpiperazin-1-yl)propanenitrile).
- Analytical workflow : Combine HPLC (C18 column, acetonitrile/water gradient) for purity checks and LC-MS for structural confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
